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Introduction

D-Psicose (also known as D-Allulose) is a C-3 epimer of D-fructose, classified as a "rare

sugar" due to its limited presence in nature.[1][2] It is found in small quantities in agricultural

products like wheat and processed cane molasses.[3] With approximately 70% the sweetness

of sucrose but a caloric value near zero, D-Psicose has garnered significant interest as a

sugar substitute.[2][4][5] Its potential physiological benefits, including anti-hyperglycemic and

anti-hyperlipidemic effects, make it a subject of intense research for applications in functional

foods and pharmaceuticals.[6][7][8] This document provides a comprehensive technical

overview of the absorption, distribution, metabolism, and excretion (ADME) of D-Psicose in

mammalian systems, supported by quantitative data, detailed experimental protocols, and

pathway visualizations.

Absorption
Following oral administration, D-Psicose is readily absorbed from the small intestine into the

bloodstream.[6][9] Studies in rats indicate that approximately 70% of an ingested dose is

absorbed.[10][11] The absorption process allows D-Psicose to enter systemic circulation,

though it does not appear to be metabolized for energy.[10][12] Unlike glucose, ingestion of D-
Psicose does not lead to an increase in carbohydrate energy expenditure in humans.[12]

Some evidence suggests that D-Psicose may inhibit intestinal α-glucosidase enzymes

(sucrase and maltase), which could suppress the postprandial glycemic response from other

ingested carbohydrates.[5][13][14]
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Distribution
Once absorbed, D-Psicose is distributed throughout the body via the bloodstream. Animal

studies using radiolabeled D-Psicose have shown that it accumulates primarily in the liver and

kidneys.[6][9][15] Autoradiography performed on mice revealed high signals of 14C-labeled D-
Psicose in the liver, kidney, and bladder.[6][15] Notably, no significant accumulation has been

observed in the brain, suggesting it may not cross the blood-brain barrier.[6][9][15] After oral

administration in rats, the maximum blood concentration is typically observed around 60

minutes post-ingestion.[6][9]

Metabolism
A key characteristic of D-Psicose is that it is minimally metabolized in mammalian systems.[4]

[5][16] The human body lacks the necessary enzymes to utilize D-Psicose in metabolic

pathways for energy production.[4] This is supported by human studies showing that D-
Psicose provides virtually no energy and is largely excreted unchanged.[10][12]

While not directly metabolized, D-Psicose has been shown to influence metabolic processes:

Lipid Metabolism: In rats, dietary D-Psicose has been found to lower serum insulin and

leptin levels, decrease the activity of hepatic lipogenic enzymes, and increase fatty acid

oxidation.[17]

Carbohydrate Metabolism: It acts as a weak inhibitor of intestinal enzymes like α-

glucosidase, α-amylase, maltase, and sucrase, which can reduce the metabolism of starches

and disaccharides.[5][14]

The portion of D-Psicose that is not absorbed in the small intestine passes to the large

intestine, where it can be fermented by gut microflora, leading to the production of short-chain

fatty acids (SCFAs).[1][18] However, its fermentability in the human large intestine is

considered low.[12]

Excretion
D-Psicose is rapidly eliminated from the body, primarily through urinary excretion.[1][6][9] In

humans, approximately 70% of an ingested dose is excreted in the urine.[10][12] Studies in

rats show a similar pattern, with a significant portion of both orally and intravenously
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administered D-Psicose being cleared via urine within hours.[6][9] After oral administration in

rats, about 33% of the dose is excreted in the urine within two hours.[6][15] Following

intravenous administration, the blood concentration decreases with a half-life of approximately

57 minutes, and nearly 50% is excreted in the urine within one hour.[6][9][15] Fecal excretion

accounts for a smaller portion of the administered dose.[1] Within seven days of a single oral

dose, less than 1% of the D-Psicose remains in the body.[6][9][15]

Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic data for D-Psicose from

mammalian studies.

Table 1: Pharmacokinetic Parameters of D-Psicose in Wistar Rats

Parameter
Oral Administration
(100 mg/kg)

Intravenous
Administration (100
mg/kg)

Citation

Tmax (Time to Peak

Blood Conc.)
60 minutes N/A [6][9]

Cmax (Peak Blood

Conc.)
48.5 ± 15.6 µg/g N/A [6][9]

Blood Half-life (t½) N/A 57 minutes [6][9]

Urinary Excretion (at 1

hr)
~20% of dose ~50% of dose [6][9]

Urinary Excretion (at 2

hrs)
~33% of dose N/A [6][9]

| Fecal Excretion (at 24 hrs) | 8-13% of dose | N/A |[1] |

Table 2: Cumulative Urinary Excretion of D-Psicose in Healthy Humans (48 hours post-

ingestion)
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Ingested Dose (g/kg Body
Weight)

Mean Urinary Excretion (%
of dose)

Citation

0.08 g/kg ~70% [12]

0.17 g/kg ~70% [12]

| 0.34 g/kg | ~70% |[12] |

Table 3: Tissue Distribution of ¹⁴C-labeled D-Psicose in Wistar Rats after a Single Oral Dose

(100 mg/kg)

Time Post-
Administration

Blood (µg/g) Liver (µg/g) Kidney (µg/g) Citation

10 minutes 11.3 ± 6.4 41.4 ± 28.7 74.0 ± 54.5 [9]

30 minutes 41.8 ± 16.2 126.3 ± 45.0 287.0 ± 217.8 [9]

60 minutes 48.5 ± 15.6 200.0 ± 86.3 395.3 ± 147.1 [9]

| 120 minutes | 39.2 ± 9.5 | 127.5 ± 32.6 | 168.1 ± 34.9 |[9] |

Detailed Experimental Protocols
Protocol 1: Pharmacokinetic Analysis in Rats using Radiolabeled D-Psicose This protocol is

based on the methodology described by Tsukamoto et al.[6][9][15]

Synthesis of ¹⁴C-D-Psicose: Radioactive D-Psicose is enzymatically synthesized from ¹⁴C-

D-Allose.

Animal Model: Male Wistar rats are used for the study.

Administration:

Oral: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) dissolved in saline is

administered via gavage.
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Intravenous: A single dose of ¹⁴C-D-Psicose (100 mg/kg body weight) is injected into the

tail vein.

Sample Collection:

Blood: Blood samples are collected at 10, 30, 60, and 120 minutes post-administration.

Urine: Urine is collected over specified time intervals (e.g., 0-1h, 1-2h).

Organs: At the end of the time course, animals are euthanized, and organs (liver, kidney,

brain, spleen, etc.) are harvested.

Sample Processing:

Blood and liquid samples are mixed directly with a scintillation cocktail.

Solid tissues are homogenized and solubilized before adding the scintillation cocktail.

Quantification: The radioactivity in each sample is measured using a liquid scintillation

counter to determine the concentration of D-Psicose and its distribution.

Protocol 2: Analysis of D-Psicose Metabolism in Humans This protocol is based on the

methodology described by Iida et al.[12]

Subjects: Healthy adult volunteers participate in the study.

Study Design: A randomized, single-blind study design is employed.

Administration: Subjects ingest a test beverage containing a specific dose of D-Psicose
(e.g., 0.35 g/kg body weight).

Metabolic Analysis (Indirect Calorimetry): Carbohydrate energy expenditure (CEE) is

measured using a ventilated hood system to assess if D-Psicose is metabolized for energy.

Measurements are taken before and for 3 hours after ingestion.

Excretion Analysis:
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Urine: Total urine is collected for 48 hours post-ingestion. The concentration of D-Psicose
is quantified to determine the urinary excretion rate.

Breath: Breath hydrogen gas concentration is measured at intervals to assess

fermentation in the large intestine.

Analytical Method: D-Psicose concentrations in urine are quantified using an appropriate

analytical method, such as high-performance liquid chromatography (HPLC) or capillary

electrophoresis.[19][20]
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Caption: Metabolic fate of orally ingested D-Psicose in mammals.
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Caption: Experimental workflow for a typical animal pharmacokinetic study.
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Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38-MAPK

pathway.[21]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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